Ceranapril

Description

Historical Context and Conceptual Evolution within Angiotensin-Converting Enzyme Inhibitor Chemistry

The journey to discover potent and specific ACE inhibitors began with the investigation of peptides isolated from the venom of the Brazilian pit viper, Bothrops jararaca. wikipedia.orglgcstandards.com A nonapeptide, teprotide, was identified as a powerful inhibitor of ACE but was limited by its lack of oral activity. wikipedia.orgwikipedia.org This discovery, however, provided crucial insights into the structure of ACE and sparked interest in developing small-molecule inhibitors. lgcstandards.com

The first major breakthrough in synthetic ACE inhibitors came in 1975 with the development of captopril (B1668294) by researchers at Squibb. ahajournals.orgnih.gov Captopril was a product of rational drug design, based on a hypothetical model of the ACE active site that drew parallels with another zinc-containing enzyme, carboxypeptidase A. ahajournals.org It featured a sulfhydryl (-SH) group designed to bind strongly to the zinc ion within the enzyme's active site. While effective, the sulfhydryl group was associated with certain undesirable effects.

This led to the conceptual evolution toward non-sulfhydryl inhibitors. The next major class to emerge was the dicarboxylate-containing inhibitors, exemplified by enalapril (B1671234). wikipedia.org These compounds replaced the sulfhydryl zinc-binding ligand with a carboxylate group, which also interacts with the zinc ion but through a different binding mode. Enalapril was developed as a prodrug (enalaprilat being the active form) to improve oral bioavailability. researchgate.net

Further evolution in ACE inhibitor chemistry led to the exploration of phosphorus-containing zinc-binding ligands. nih.gov This gave rise to the phosphonate-containing (or phosphinyl) inhibitors, a class that includes fosinopril (B1673572) and ceranapril (also known as SQ 29,852). nih.govsemanticscholar.org These compounds were designed to act as transition-state analogues, mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by ACE, with the phosphorus group providing a potent ligand for the active-site zinc atom.

Strategic Positioning in Rational Drug Design Paradigms for Enzyme Inhibition

The development of this compound is a clear example of strategic, structure-based rational drug design aimed at inhibiting a specific enzyme target. ahajournals.orgworktribe.com The central paradigm for designing ACE inhibitors involves creating a molecule that effectively mimics the structure of the enzyme's natural substrate, angiotensin I, at its C-terminal end, while incorporating a group that binds tightly to the catalytic zinc ion. nih.govnih.gov

The key principles of this design strategy include:

A Zinc-Binding Group: The inhibitor must possess a functional group capable of coordinating with the Zn(II) ion in the ACE active site. This compound utilizes a hydroxyphosphinyl group for this purpose, which is a powerful zinc ligand. nih.govsemanticscholar.org This group is designed to mimic the transition state of peptide hydrolysis, leading to very tight binding.

Mimicking Substrate Amino Acids: The inhibitor's structure must include moieties that fit into the enzyme's specificity pockets (S₁, S₂', etc.). Like enalapril and lisinopril (B193118), this compound contains groups designed to occupy these pockets, which typically accommodate the side chains of the C-terminal amino acids of the substrate. wikipedia.orgnih.gov

A Carboxylate-Terminus Mimic: A terminal carboxylate group on the inhibitor is crucial for mimicking the C-terminal carboxylate of the peptide substrate, forming a critical ionic bond with a positively charged residue in the active site. this compound incorporates a proline residue which contains this necessary carboxylic acid. nih.gov

This compound's strategic design as a phosphonate-containing compound positions it as a third-generation inhibitor, following the sulfhydryl (captopril) and dicarboxylate (enalapril) classes. nih.gov The phosphorus-containing inhibitors were developed to achieve high potency and specificity by leveraging the strong interaction between the phosphinyl group and the zinc ion, a hallmark of active-site directed inhibition. nih.govsemanticscholar.org

Methodological Approaches in this compound Research: An Overview

The preclinical and clinical investigation of this compound involved a range of standard and specialized research methodologies to characterize its chemical and biological properties.

Chemical Synthesis: The synthesis of phosphonate-containing ACE inhibitors like this compound involves complex, multi-step organic chemistry procedures. A key challenge in the synthesis of these molecules is achieving the correct stereochemistry, as the biological activity is highly dependent on the spatial arrangement of the atoms being consistent with the L-amino acid stereochemistry of natural substrates. researchgate.net Methodologies often involve stereoselective synthesis or the resolution of racemic mixtures. core.ac.uk

In Vitro Studies: To determine the compound's affinity and kinetics at its molecular target, in vitro binding assays are essential. Research on this compound utilized radioligand binding studies with tritiated this compound ([³H]this compound). nih.gov These experiments were conducted on homogenates of tissues known to have high concentrations of ACE, such as the brain. nih.gov Such studies allow for the quantitative determination of key parameters like binding affinity (pKd), receptor density (Bmax), and the rates of association (k+₁) and dissociation (k-₁). nih.govyoutube.com Competition studies with other known ACE inhibitors were also used to confirm that [³H]this compound selectively labels the ACE inhibitor binding site. nih.gov

Interactive Table: In Vitro Binding Characteristics of [³H]this compound

| Parameter | Rat Cortex | Human Cortex | Unit | Description | Citation |

| pKd | ~8.69 | ~8.42 | - | The negative logarithm of the dissociation constant (Kd), indicating binding affinity. | nih.gov |

| Bmax | - | - | fmol/mg protein | Maximum number of binding sites. High densities were found in rat striatum (3317) and human caudate (1900). | nih.gov |

| k+₁ | 6 x 10⁵ | 2.4 x 10⁶ | M⁻¹ sec⁻¹ | Association rate constant, describing the speed of drug-receptor binding. | nih.gov |

| k-₁ | 7.6 x 10⁻³ | 4.5 x 10⁻³ | sec⁻¹ | Dissociation rate constant, describing the speed at which the drug unbinds from the receptor. | nih.gov |

In Vivo Preclinical Studies: The pharmacological effects of this compound were evaluated in living organisms through in vivo animal models. nih.gov For instance, studies in conscious, normotensive rats were performed to measure the compound's ability to inhibit the pressor response induced by an injection of angiotensin I. nih.gov This methodology provides crucial information on the inhibitor's oral activity, potency, and duration of action in a physiological context. nih.gov

Clinical Research: Following preclinical evaluation, promising compounds may advance to clinical research in humans. nih.gov this compound was evaluated in a pilot clinical trial for its potential effects in Alzheimer's disease. nih.gov The study was designed as a double-blind, controlled, three-way crossover trial, a methodological approach used to minimize bias and compare the effects of the drug against a control within the same subjects. nih.gov

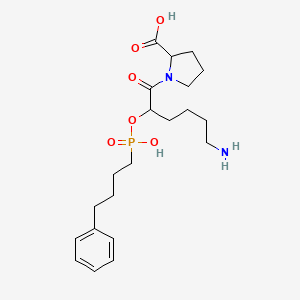

Structure

3D Structure

Properties

IUPAC Name |

1-[6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYLTXNCFVRALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869540 | |

| Record name | 1-(6-Amino-2-{[hydroxy(4-phenylbutyl)phosphoryl]oxy}hexanoyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Elucidation of Ceranapril S Chemical Structure

Total Synthesis Pathways for Ceranapril

Total synthesis of this compound involves building the molecule from simpler, readily available starting materials through a series of controlled chemical reactions. While specific detailed total synthesis pathways for this compound were not extensively found in the search results, general approaches for ACE inhibitors, particularly those with phosphonate (B1237965) groups, provide insight into the likely strategies employed. ACE inhibitors are often synthesized by coupling amino acid or amino acid-like fragments. google.com

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler precursors. researchgate.netairitilibrary.comwikipedia.orgewadirect.com This involves identifying key disconnections in the target molecule's structure that correspond to known chemical reactions. airitilibrary.comwikipedia.orgewadirect.com For phosphonate ACE inhibitors like this compound, key disconnections would likely involve breaking the amide bond linking the amino acid or amino acid-like fragment to the rest of the molecule, as well as considering the formation of the phosphonate ester linkage. google.com The retrosynthetic approach aims to simplify the molecular structure into commercially available or easily synthesized building blocks. researchgate.netairitilibrary.comwikipedia.org

Stereoselective Synthesis of Chiral Centers

This compound possesses chiral centers, and the desired biological activity is typically associated with specific stereoisomers (e.g., (S,S) stereochemistry for some ACE inhibitor intermediates). scholarsresearchlibrary.comcore.ac.uk Stereoselective synthesis is crucial to obtain the correct spatial arrangement of atoms at these centers. core.ac.uknih.govrsc.orgthieme.de Methods for achieving stereoselectivity in ACE inhibitor synthesis include using chiral starting materials, employing chiral reagents or catalysts, or utilizing enzymatic transformations. core.ac.uknih.govrsc.org For instance, enzymatic methods using lipases have been reported for the stereoselective synthesis of ACE inhibitor intermediates, achieving high chiral purity. core.ac.uk Diastereoselective synthesis, which favors the formation of one diastereomer over others, is also a relevant strategy in preparing intermediates for ACE inhibitors. core.ac.uk

Protection and Deprotection Strategies in this compound Synthesis

In multi-step organic synthesis, functional groups that are not intended to react in a particular step must be temporarily blocked using protecting groups. googleapis.comchemistry.coachorganic-chemistry.org After the desired reaction is complete, the protecting group is removed through a deprotection step to regenerate the original functional group. chemistry.coachorganic-chemistry.org This is essential in the synthesis of complex molecules like this compound, which contain multiple reactive functionalities such as carboxylic acids, amines, and phosphonates. googleapis.comorganic-chemistry.org The choice of protecting group and deprotection conditions is critical to ensure selectivity and high yields, avoiding interference with other parts of the molecule. organic-chemistry.org Common protecting groups for amines include carbamates and sulfonamides, while carboxylic acids can be protected as esters. chemistry.coachorganic-chemistry.orgorgsyn.org Minimizing the use of protection/deprotection steps is a principle of green chemistry, as these steps add reagents and generate waste. yale.eduacs.org

Development and Optimization of Synthetic Precursors

The development and optimization of synthetic precursors are vital for efficient and scalable synthesis of pharmaceutical compounds. This involves identifying suitable starting materials and intermediates that can be readily transformed into the target molecule with high yield and purity. For ACE inhibitors, common building blocks include modified amino acids and fragments that contribute the zinc-binding group and other structural features. scholarsresearchlibrary.comcore.ac.ukscielo.br Optimization efforts focus on improving reaction conditions, reducing reaction times, increasing yields, and minimizing the formation of byproducts.

Green Chemistry Principles in this compound Synthesis (Theoretical/Applied)

Applying green chemistry principles to the synthesis of pharmaceuticals like this compound aims to reduce the environmental impact of the production process. yale.edusigmaaldrich.comrroij.com While specific applied green chemistry methods for this compound synthesis were not detailed in the search results, theoretical applications and general principles relevant to ACE inhibitor synthesis can be considered. Key principles include preventing waste generation, maximizing atom economy (incorporating most of the starting materials into the final product), using less hazardous chemicals and solvents, designing energy-efficient processes, and using catalytic reagents instead of stoichiometric ones. yale.eduacs.orgsigmaaldrich.comrroij.com Enzymatic synthesis, as mentioned for stereoselective steps, is an example of a green chemistry approach as it often uses milder conditions and can be highly selective, reducing the need for protecting groups and minimizing waste. core.ac.ukacs.org Reducing or avoiding the use of protecting groups is another principle directly applicable to multi-step syntheses. yale.eduacs.org

Advanced Analytical Techniques for Structural Confirmation of Synthesized Compounds

Commonly used techniques include:

High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying components in a mixture, essential for assessing purity and monitoring reaction progress. sepscience.comresearchgate.net

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound, aiding in structural identification and the detection of impurities. sepscience.comlongdom.orgresearchgate.netfoodresearchlab.comacdlabs.com LC-MS, which couples HPLC with MS, is particularly powerful for analyzing complex mixtures. sepscience.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding of a molecule by analyzing the magnetic properties of atomic nuclei. googleapis.comlongdom.orgacdlabs.com Both 1D and 2D NMR techniques are valuable for confirming the structure and stereochemistry of synthesized compounds. acdlabs.com

Infrared (IR) Spectroscopy: Used to identify functional groups present in a molecule based on their vibrational frequencies. acdlabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption of UV or visible light, useful for quantifying compounds with chromophores and monitoring changes in molecular structure. sepscience.com

These techniques, often used in combination (e.g., LC-NMR, GC-MS), provide comprehensive data for the unambiguous structural confirmation of synthesized this compound and its precursors. sepscience.comacdlabs.comresearchgate.net

Molecular Mechanism of Angiotensin Converting Enzyme Inhibition by Ceranapril

Enzymatic Target Identification and Characterization: Angiotensin-Converting Enzyme

Angiotensin-Converting Enzyme (ACE), also known as peptidyl-dipeptidase A, is a zinc-dependent metallopeptidase. nih.govwikipedia.orgproteopedia.orgebi.ac.uk It plays a critical role in the RAS by converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II through the removal of a C-terminal dipeptide. nih.govwikipedia.orgproteopedia.orgcvpharmacology.com ACE is also involved in the degradation of the vasodilator bradykinin (B550075). nih.govwikipedia.orgproteopedia.orgcvpharmacology.com Human ACE exists in two primary isoforms: somatic ACE (sACE) and testicular ACE (tACE), with sACE possessing two catalytic domains (N and C) and tACE having a single active site similar to the C-domain of sACE. nih.govresearchgate.netelifesciences.orgplos.orgresearchgate.net

Active Site Architecture and Catalytic Mechanism of ACE

The active site of ACE is situated within a pronounced catalytic cleft. elifesciences.org Central to its function is a catalytic zinc ion. wikipedia.orgproteopedia.orgrsc.org The catalytic process of ACE is understood to follow a mechanism analogous to that of thermolysin, involving a promoted water molecule and a general acid-base catalysis. ebi.ac.ukresearchgate.net The zinc ion activates a water molecule, and a conserved glutamate (B1630785) residue (Glu384 in human ACE) facilitates its deprotonation, generating a potent nucleophile. proteopedia.orgebi.ac.ukresearchgate.net This nucleophile then attacks the carbonyl carbon of the peptide bond in the substrate. proteopedia.orgebi.ac.uk The zinc ion also coordinates the carbonyl oxygen, enhancing its susceptibility to nucleophilic attack. ebi.ac.uk The transient negative charge on the carbonyl oxygen is stabilized by the zinc ion and hydrogen bonds from surrounding residues, including Tyr523, His353, and His513. ebi.ac.uk The subsequent cleavage of the peptide bond is promoted by Glu384 acting as a general acid. researchgate.net

Chloride ions also influence ACE activity, with the C-domain binding two chloride ions and the N-domain binding one. portlandpress.com These ions are located outside the immediate zinc coordination sphere but are considered important for optimal enzyme structure and activity. nih.govwikipedia.orgproteopedia.orgresearchgate.netproteopedia.org

Zinc Ion Coordination and Ligand Binding Topography

The catalytic zinc ion in the ACE active site is typically coordinated in a tetrahedral geometry by three invariant amino acid residues: His383, His387 (part of the conserved HEXXH motif), and Glu411. nih.govproteopedia.orgrsc.org This zinc-binding motif is characteristic of metalloproteinases. wikipedia.orgebi.ac.ukelifesciences.org

The active site features distinct subsites (S1, S2, S1', S2') that accommodate residues of substrates or inhibitors. researchgate.netfrontiersin.org Inhibitors bind to these subsites through a combination of interactions, including direct coordination to the zinc ion, hydrogen bonding, and hydrophobic contacts. researchgate.netfrontiersin.orguq.edu.au

Detailed Molecular Interactions of Ceranapril with ACE

As a phosphonate (B1237965) ACE inhibitor, this compound interacts specifically with the ACE active site, primarily through its phosphinate group and other structural features. wikipedia.orgscholarsresearchlibrary.com The phosphinate group is known to chelate with the catalytic zinc ion, a crucial interaction for the inhibitory activity of this class of compounds. scholarsresearchlibrary.comfrontiersin.org

Binding Affinity and Dissociation Constants (e.g., Ki, IC50 for enzyme inhibition in vitro)

Direct experimental data on the binding affinity (Ki, IC50) of this compound for ACE was not prominently featured in the provided search results. However, other ACE inhibitors provide a comparative understanding of the expected high affinity. For instance, captopril (B1668294) exhibits a Ki of 1.4 nM for sACE, while ramipril (B1678797) has a Ki around 0.2 nM. frontiersin.orgebi.ac.uk These values highlight the potent binding capabilities of effective ACE inhibitors, typically in the nanomolar range. This compound's classification as an ACE inhibitor implies it also binds to ACE with high affinity. One study noted that this compound's effect on lowering blood pressure had a longer duration compared to captopril, which could be indicative of favorable binding kinetics or stronger interactions with the enzyme. scholarsresearchlibrary.com

While specific quantitative data for this compound's binding constants (Ki, IC50) was limited in the search results, its mechanism of action as a potent ACE inhibitor is understood to involve high-affinity binding to the enzyme's active site.

Hydrogen Bonding Networks and Hydrophobic Interactions

The binding of ACE inhibitors, including phosphonates like this compound, involves the formation of intricate networks of hydrogen bonds and significant hydrophobic interactions within the ACE active site. researchgate.netfrontiersin.orguq.edu.aunih.govgoogleapis.commdpi.com

Hydrogen bonds play a vital role in anchoring the inhibitor within the active site and contributing to binding stability. nih.govebi.ac.ukresearchgate.netfrontiersin.orguq.edu.aunih.govmdpi.comquora.com For example, carboxylate groups present in some ACE inhibitors form hydrogen bonds with residues in the S1' and S2' subsites, such as Lys511 and Tyr520. nih.govfrontiersin.org Carbonyl oxygens can also participate in hydrogen bonding with residues like His513 and His353. frontiersin.org The phosphonate group, in addition to coordinating the zinc ion, can form hydrogen bonds with surrounding amino acids. frontiersin.org

Based on the known interactions of other phosphonate ACE inhibitors, this compound is expected to engage in a combination of zinc coordination via its phosphinate group, hydrogen bonding with key active site residues, and favorable hydrophobic interactions within the ACE binding cleft.

Conformational Changes Induced by this compound Binding to ACE

While detailed studies specifically on this compound's effect on ACE conformation were not found, research on other ACE inhibitors and interacting peptides provides some general insights. Comparisons of ACE structures in their native state and when bound to inhibitors like lisinopril (B193118) have not revealed dramatic large-scale conformational shifts, suggesting that a simple "open" and "closed" model may not fully describe ACE inhibition. nih.gov However, molecular docking and dynamics studies with peptide inhibitors have indicated that inhibitor binding can influence the flexibility and potentially induce localized conformational adjustments in residues within or near the active site. mdpi.com These more subtle changes could still impact the enzyme's ability to bind and process its natural substrates. It is plausible that this compound binding also induces such localized alterations in the ACE active site, contributing to its inhibitory mechanism.

Kinetic and Thermodynamic Characterization of this compound-ACE Interaction

The interaction between this compound and ACE can be characterized through kinetic and thermodynamic studies, providing insights into the nature and strength of their binding.

Inhibition Kinetics: Competitive, Non-Competitive, or Uncompetitive Modalities

Enzyme inhibitors can interact with an enzyme in different ways, leading to distinct kinetic profiles: competitive, non-competitive, or uncompetitive inhibition. nih.govucl.ac.ukbyjus.comjackwestin.com

Competitive inhibitors bind to the free enzyme at the active site, competing with the substrate. nih.govucl.ac.ukbyjus.comjackwestin.com Increasing substrate concentration can overcome competitive inhibition. ucl.ac.ukbyjus.com

Non-competitive inhibitors bind to a site distinct from the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex, altering the enzyme's conformation and reducing its activity. nih.govbyjus.comjackwestin.comyoutube.com Increasing substrate concentration does not reverse non-competitive inhibition. byjus.com

Uncompetitive inhibitors bind exclusively to the enzyme-substrate complex. nih.govbyjus.comjackwestin.com

While general ACE inhibitors are often described as competitive inhibitors that block the conversion of angiotensin I to angiotensin II by binding to the zinc ion at the active site, specific kinetic studies on this compound are needed to definitively determine its inhibition modality. vinmec.comconsensus.appderangedphysiology.comnih.gov Some studies on other ACE inhibitors or ACE-inhibitory peptides have indicated competitive inhibition. mdpi.com However, some research suggests that ACE inhibitors can also act via non-competitive mechanisms, binding to sites other than the active site. consensus.app Further specific research on this compound's interaction kinetics is required to classify its inhibition type definitively.

Binding Enthalpy and Entropy Contributions

High affinity binding can be driven by favorable enthalpy (exothermic binding) or favorable entropy (increased disorder), or a combination of both. youtube.comnih.govuni-heidelberg.de The temperature dependence of binding affinity is influenced by the heat capacity change (), which reflects changes in solvation and conformational flexibility upon binding. nih.govnih.gov

Comparative Analysis of this compound's Binding Mechanism with Other ACE Inhibitors

ACE inhibitors constitute a diverse class of compounds that share the common mechanism of inhibiting ACE activity but can differ in their chemical structures, binding affinities, and potentially their precise interaction profiles with the enzyme. nih.govmayoclinic.org While all ACE inhibitors target the ACE enzyme, variations in their molecular structures can lead to differences in how they interact with the enzyme's active site and surrounding regions. scholarsresearchlibrary.com

ACE inhibitors typically bind to the zinc ion in the active site of ACE, and this interaction is crucial for their inhibitory activity. vinmec.comconsensus.appderangedphysiology.comscholarsresearchlibrary.com Differences in the zinc-binding group (e.g., sulfhydryl, carboxyl, or phosphinic acid) and other structural features of ACE inhibitors can influence their binding affinity and specificity. scholarsresearchlibrary.com For example, captopril contains a sulfhydryl group that interacts with the zinc ion. scholarsresearchlibrary.com

While the general mechanism of ACE inhibition is shared among this class of drugs, the specific details of this compound's binding mechanism, including its exact interaction sites beyond the zinc ion and the precise nature of the forces involved, would require detailed structural and mutational studies of the this compound-ACE complex. Comparative analyses often focus on aspects like binding affinity (Ki or IC50 values) and pharmacokinetic properties rather than a detailed residue-by-residue comparison of binding interactions unless high-resolution structural data are available for multiple inhibitor-ACE complexes. The available information suggests that while the core mechanism of zinc binding is conserved, subtle differences in structure can lead to variations in binding characteristics compared to other ACE inhibitors like captopril, enalapril (B1671234), lisinopril, and ramipril. scholarsresearchlibrary.comnih.govmayoclinic.orgresearchgate.net

Table 1: Selected ACE Inhibitors and Their Zinc-Binding Groups

| Compound Name | Zinc-Binding Group |

| Captopril | Sulfhydryl |

| Enalaprilat | Carboxylate |

| Lisinopril | Carboxylate |

| Ramiprilat | Carboxylate |

| This compound | Carboxylate |

Note: This table is based on the general understanding of ACE inhibitor classes and the information found regarding the structure-activity relationship of ACE inhibitors. scholarsresearchlibrary.comresearchgate.net

| Property | Captopril | Enalapril | This compound | Ramipril |

| Lipophilicity | Moderate | Low | Moderate | Higher |

Note: This table is based on comparative studies of physicochemical properties of ACE inhibitors. researchgate.net

Structure Activity Relationships Sar and Rational Design Principles of Ceranapril Analogs

Identification of Pharmacophoric Elements in Ceranapril

The pharmacophore of ACE inhibitors, including this compound, consists of key functional groups that interact with specific sites within the ACE enzyme's active site nih.gov. These interactions are crucial for potent and selective inhibition nih.gov.

Key Functional Groups Essential for ACE Inhibition

Several functional groups are essential for the ACE inhibitory activity of compounds like this compound. A critical element is a group capable of coordinating with the zinc ion located in the active site of ACE nih.govnih.govderangedphysiology.com. In the case of this compound and other phosphonate-containing ACE inhibitors, this is a phosphinic acid moiety nih.govnih.govacs.org. Other important features include a carboxyl group, which mimics the C-terminal carboxylate of ACE substrates and interacts with a cationic binding site on the enzyme, and a carbonyl group that forms hydrogen bonds with residues in the active site scholarsresearchlibrary.comnih.govstereoelectronics.orgyoutube.com. A large hydrophobic group, often a heterocyclic ring, is also typically present and contributes to potency and pharmacokinetic properties by interacting with hydrophobic pockets in the enzyme scholarsresearchlibrary.comnih.govstereoelectronics.org.

Stereochemical Influence on Potency and Selectivity

Stereochemistry plays a significant role in the potency and selectivity of ACE inhibitors. The active site of ACE is chiral, primarily composed of L-amino acids youtube.com. Optimal activity is observed when the stereochemistry of the inhibitor is consistent with the L-amino acid stereochemistry found in natural substrates scholarsresearchlibrary.com. For many ACE inhibitors, including those with a proline moiety or similar cyclic structures, the (S)-configuration at specific chiral centers is crucial for effective binding and inhibition stereoelectronics.orgyoutube.com. Alterations in stereochemistry can lead to a significant decrease in activity acs.org.

Systematic Structural Modifications and Their Mechanistic Impact

Systematic modifications to the core structure of ACE inhibitors have been explored to optimize their pharmacological properties, including potency, duration of action, and pharmacokinetic profiles scholarsresearchlibrary.comnih.gov.

Modifications at the Zinc-Binding Moiety and Related Groups

The nature of the zinc-binding group is a primary classification criterion for ACE inhibitors nih.govderangedphysiology.comresearchgate.net. While Captopril (B1668294) utilizes a sulfhydryl group and Enalaprilat a carboxylate, this compound employs a phosphinic acid group for zinc coordination nih.govnih.govacs.org. The sulfhydryl group generally shows superior binding to zinc, although compounds with carboxylate or phosphinate groups can compensate through interactions with other residues scholarsresearchlibrary.com. Modifications to the zinc-binding moiety and adjacent structures significantly impact the binding affinity and the resulting inhibitory potency scholarsresearchlibrary.comacs.orgstereoelectronics.org.

Substituent Effects on Core Scaffolds and Pendant Groups

Modifications to the core scaffold and pendant groups of ACE inhibitors can influence their interaction with various subsites within the ACE active site nih.govnih.gov. For instance, substituting the methyl side chain analogous to alanine (B10760859) with an aminobutyl residue analogous to lysine (B10760008) can impact oral activity scholarsresearchlibrary.com. The presence of large hydrophobic rings or other substituents can enhance interactions with hydrophobic pockets, thereby increasing potency and altering pharmacokinetic parameters like lipophilicity and tissue distribution scholarsresearchlibrary.comstereoelectronics.orgresearchgate.net. Scaffold hopping techniques have been used in rational drug design to identify novel core structures with potential for improved activity and selectivity semanticscholar.orgacs.org.

Computational Chemistry and In Silico Approaches in this compound SAR

Computational chemistry and in silico methods play a significant role in modern drug discovery and the study of SAR, allowing for the prediction of molecular properties and interactions. novalix.comscirp.orgjstar-research.com These approaches can provide valuable insights into how structural modifications to a compound like this compound might affect its binding affinity and inhibitory potency towards ACE. rsc.orgnih.gov

Molecular Docking and Dynamics Simulations of this compound-ACE Complexes

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound or its analogs) when bound to a protein receptor (ACE). frontiersin.orgjapsonline.com This method estimates the binding affinity between the molecule and the enzyme by calculating a scoring function based on the predicted interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. frontiersin.orgjapsonline.complos.org Molecular docking studies have been widely applied to investigate the binding modes of various ACE inhibitors and peptides to the ACE active site. rsc.orgfrontiersin.orgplos.orgmdpi.com These studies often utilize the crystal structure of ACE, sometimes in complex with known inhibitors like lisinopril (B193118) or captopril, as a template. frontiersin.orgjapsonline.com

Molecular dynamics (MD) simulations extend molecular docking by simulating the movement and interactions of atoms and molecules over time. mdpi.comresearchgate.net This provides a more dynamic and realistic view of the ligand-receptor complex, allowing researchers to study the stability of the binding pose, conformational changes in the enzyme upon ligand binding, and the strength of interactions over time. nih.govmdpi.commdpi.com MD simulations can help elucidate the molecular mechanisms of inhibition and provide detailed insights into the residues involved in the interaction network. mdpi.commdpi.com For instance, MD simulations have been used to investigate the binding of dipeptides to the ACE C-domain, revealing how inhibitor binding can induce conformational changes in the active site. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationships (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. scirp.orgrsc.orgresearchgate.net By analyzing a set of molecules with known activity, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, hydrophobic parameters) that influence potency. scribd.comrsc.orgresearchgate.net These models can then be used to predict the activity of new, untested compounds. researchgate.netscbdd.com Various QSAR methods exist, including 2D-QSAR and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.org QSAR modeling has been applied to ACE inhibitors to understand the structural features important for their inhibitory activity. rsc.orgufla.br Developing robust QSAR models requires a training set of compounds that spans a sufficiently wide range of structural and activity space. scribd.com

Virtual Screening for Novel this compound-like Scaffolds

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their predicted ability to bind to a target protein or their similarity to known active compounds. medchemexpress.comoptibrium.comfigshare.com This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally. researchgate.netnih.gov Virtual screening can be performed using structure-based methods (e.g., docking to the ACE active site) or ligand-based methods (e.g., searching for molecules with similar physicochemical properties or structural features to this compound). figshare.comnih.govarxiv.org This allows for the identification of novel chemical scaffolds that may possess ACE inhibitory activity and could serve as starting points for further drug design efforts. novalix.comnih.gov

De Novo Design Principles Inspired by this compound's Mechanism

De novo drug design involves designing new molecular structures from scratch based on the known structure of the biological target and the principles of ligand-receptor interactions. mdpi.com this compound, as an ACE inhibitor, targets the active site of ACE, which contains a crucial zinc ion and specific binding pockets (S1, S2, S1', S2'). wikipedia.orgmdpi.com The design principles for ACE inhibitors, including those that could be inspired by this compound's mechanism, often focus on incorporating functional groups that can effectively interact with these features. stereoelectronics.orgscholarsresearchlibrary.com

Pre Clinical Pharmacological and Biological Interactions Excluding Human Clinical Data

Enzyme Specificity and Selectivity Profiling of Ceranapril in vitro

In vitro studies are crucial for understanding how a compound interacts with specific enzymes and potential off-targets before in vivo testing. Enzyme specificity refers to the ability of an enzyme to catalyze a particular reaction with a specific substrate, while selectivity describes how well an inhibitor targets one enzyme over others bbc.co.ukelifesciences.org.

Off-Target Enzyme Inhibition and Substrate Specificity (Molecular Level)

This compound is characterized as a phosphonate (B1237965) ACE inhibitor wikipedia.org. ACE is a zinc metalloproteinase frontiersin.org. The phosphonate group in ACE inhibitors is known to interact with the zinc ion in the active site of ACE, contributing to potent inhibition frontiersin.org. While ACE inhibitors are primarily designed to target ACE, off-target inhibition of other enzymes, particularly other peptidases, is a potential consideration googleapis.com. The molecular basis of off-target effects involves the interaction of the inhibitor's chemical structure with the active sites or allosteric sites of unintended enzymes mdpi.com. The degree of off-target inhibition depends on the structural similarity between the inhibitor and the natural substrates or inhibitors of these other enzymes, as well as the specific binding interactions (e.g., electrostatic interactions) googleapis.comnih.gov. Detailed in vitro profiling can help identify such interactions and assess the selectivity of this compound beyond its primary target, ACE.

Interaction with Other Biological Targets (e.g., peptidases, kinases, in vitro studies)

Beyond ACE, this compound's potential interactions with other biological targets, such as other peptidases or kinases, would be assessed through in vitro studies. ACE itself is a dipeptidyl carboxypeptidase, also known as Kininase II, and it degrades bradykinin (B550075) medchemexpress.com. Therefore, ACE inhibitors like this compound can influence bradykinin levels by inhibiting its degradation frontiersin.org. In vitro assays with isolated enzymes or cellular systems can determine if this compound inhibits other peptidases that might be involved in the metabolism of various peptides nih.gov. While the primary focus for ACE inhibitors is often on the RAS and bradykinin pathways, interactions with other enzyme classes like kinases would be investigated to understand the full in vitro biological profile of the compound itmedicalteam.pl. Such studies typically involve incubating the compound with the target enzyme and measuring enzyme activity in the presence and absence of the inhibitor to determine inhibition constants (e.g., IC50 or Ki values) mdpi.comitmedicalteam.pl.

Metabolic Transformation Pathways of this compound (Conceptual and Enzymatic)

Understanding the metabolic transformation of a compound is critical in pre-clinical development as it influences its bioavailability, duration of action, and the formation of potentially active or inactive metabolites pharmafocusasia.comwuxiapptec.com. Metabolic stability studies, often conducted using in vitro systems like liver microsomes or hepatocytes, help to elucidate these pathways pharmafocusasia.comlabcorp.com.

Identification of Key Metabolizing Enzymes and Pathways (e.g., esterases, cytochrome P450 for in vitro or animal studies)

This compound is a prodrug, typical of many ACE inhibitors, designed to be converted to its active form in the body researchgate.net. This conversion often involves hydrolysis, commonly mediated by esterases frontiersin.org. In vitro studies using liver microsomes, S9 fractions, or hepatocytes from various species (e.g., rat, dog, monkey) can identify the enzymes responsible for this compound's metabolism labcorp.comnih.govnih.gov. Esterase activity is a primary pathway for the activation of many ACE inhibitor prodrugs frontiersin.org. Cytochrome P450 (CYP450) enzymes are a superfamily of enzymes crucial for the oxidative metabolism of many drugs criver.comacnp.org. While esterase-mediated hydrolysis is often the dominant pathway for ACE inhibitor prodrug activation, CYP450 enzymes can be involved in further metabolism of the parent drug or its active metabolite preprints.org. In vitro studies using selective CYP450 inhibitors or recombinant CYP450 enzymes can pinpoint which specific isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are involved in this compound's metabolic transformation mdpi.comnih.goveuropa.eu. Animal studies can complement in vitro findings by providing a more complex biological system to observe metabolic fate nih.gov.

Structural Elucidation of Metabolites and Their Enzyme Inhibitory Activities

Identifying the structures of metabolites is essential to understand a compound's metabolic profile. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used to separate and identify metabolites formed in in vitro or in vivo metabolism studies mdpi.com. For this compound, the primary metabolic transformation is expected to be the hydrolysis of the ester group to yield the active dicarboxylate metabolite, which is the active ACE inhibitor researchgate.net. Other metabolic transformations, such as oxidative reactions catalyzed by CYP450 enzymes, could lead to additional metabolites preprints.org. Once metabolites are identified and their structures elucidated, their biological activity, particularly their ability to inhibit ACE or other relevant enzymes, can be assessed through in vitro enzyme inhibition assays nih.gov. This helps determine if the metabolites contribute to the pharmacological effect or have off-target activities.

Theoretical Considerations for Metabolic Stability and Bioactivation

Theoretical considerations for metabolic stability involve analyzing the chemical structure of this compound to predict potential sites of metabolism pharmafocusasia.com. Factors such as the presence of ester groups, aromatic rings, and alkyl chains can indicate susceptibility to hydrolysis, oxidation, or conjugation pharmafocusasia.com. Computational tools and in silico modeling can be used to predict metabolic hotspots and the likely metabolic pathways mdpi.com. Bioactivation refers to the metabolic transformation of a compound into a reactive metabolite that can cause toxicity wuxiapptec.com. For this compound, the primary bioactivation pathway is the intended conversion of the prodrug to its active form via ester hydrolysis researchgate.net. Theoretical considerations would involve assessing the potential for the formation of unintended reactive metabolites through pathways like oxidation or conjugation, although this is less common for ACE inhibitors compared to other drug classes. Strategies to enhance metabolic stability often involve structural modifications to reduce the lability of susceptible groups or to increase polarity, which can reduce interaction with lipophilic metabolizing enzymes like CYP450s pharmafocusasia.com.

Cellular Permeation and Intracellular Distribution Mechanisms (Cellular Models Only)

Studies on cellular permeation and intracellular distribution of compounds often utilize in vitro cell-based models such as Caco-2 and MDCK cell lines, which form monolayers mimicking epithelial barriers unibo.itnih.govmedtechbcn.com. These models help predict how compounds cross cell membranes, either through passive transcellular or paracellular pathways, or via transporter-mediated mechanisms unibo.itnih.gov. Artificial lipid bilayers are also used, primarily for studying passive transcellular permeation unibo.itnih.gov.

While the provided search results discuss general methods for studying cellular permeation and intracellular distribution in various cellular models and for different types of compounds (small molecules, peptides, liposomes), specific data on the cellular permeation and intracellular distribution mechanisms of this compound itself in cellular models were not found within the search results. Research on intracellular distribution often involves tracking labeled compounds within cells over time using techniques like confocal microscopy nih.gov. The distribution can vary depending on the uptake pathway (e.g., endocytosis vs. membrane fusion) nih.gov.

In Vitro and Ex Vivo Assays for Characterizing this compound's Biological Impact (at Cellular/Molecular Level)

In vitro and ex vivo assays are widely used to characterize the biological impact of ACE inhibitors like this compound at the cellular and molecular levels farmaciajournal.comresearchgate.net. A primary focus of these assays is the inhibition of ACE activity.

In Vitro ACE Inhibition Assays: These assays typically measure the ability of a compound to inhibit the enzymatic activity of purified ACE or ACE present in cell membranes farmaciajournal.comnih.gov. The inhibition is often measured by monitoring the cleavage of a synthetic substrate by ACE in the presence and absence of the inhibitor farmaciajournal.comnih.gov. The half-maximal inhibitory concentration (IC50) is a common parameter determined in these assays, indicating the potency of the inhibitor farmaciajournal.com. Studies have shown that the inhibitory activity can be influenced by structural features of the compound farmaciajournal.com.

Ex Vivo ACE Inhibition Assays: Ex vivo assays involve using tissues or biological fluids (like plasma) isolated from animals treated with the compound to assess ACE inhibition farmaciajournal.comscholarsresearchlibrary.com. For example, the ability of plasma from treated animals to inhibit ACE activity can be measured scholarsresearchlibrary.com. These assays can provide insights into the compound's activity after metabolism or distribution in a biological system farmaciajournal.com. One study mentioned that this compound dose-dependently inhibited ex vivo plasma ACE N-domain activity in conscious animal models scholarsresearchlibrary.com.

Impact on Angiotensin II Levels: ACE inhibitors reduce the production of angiotensin II. In vitro and ex vivo studies can measure the levels of angiotensin II in cell culture media or biological samples to confirm the functional consequence of ACE inhibition at the molecular level drugbank.com.

Effects on Cellular Signaling Pathways: Angiotensin II mediates its effects through binding to specific receptors, primarily AT1 and AT2 receptors, which are coupled to various intracellular signaling cascades involved in processes like cell growth, proliferation, and vasoconstriction drugbank.comfrontiersin.orgaustinpublishinggroup.comnih.gov. In vitro assays using cell lines expressing these receptors can investigate how this compound, by reducing angiotensin II, impacts these downstream signaling pathways.

Other Potential Cellular/Molecular Interactions: While the primary target is ACE, research explores other potential interactions. For instance, ACE is structurally similar to kininase II, which degrades bradykinin, a vasodilator drugbank.com. In vitro studies might investigate the effect of this compound on bradykinin levels or related pathways in cellular contexts. Some research also suggests that ACE can degrade amyloid-beta protein, and ACE inhibitors like captopril (B1668294) have been shown to promote the accumulation of cell-derived amyloid-beta in vitro researchgate.net. This indicates a potential biological impact at the molecular level beyond the RAAS.

Advanced Analytical Methodologies for Ceranapril Research

Chromatographic Separation Techniques for Ceranapril and its Metabolites (Research Context)

Chromatographic techniques are fundamental in separating complex mixtures, allowing for the isolation and analysis of individual components like this compound and its potential metabolites. This is particularly important in research to understand metabolic fate and identify related substances yorku.caajol.info.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis for the detection, separation, and quantification of drugs and their related substances jneonatalsurg.com. Method development in HPLC involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water or buffer), flow rate, and detection wavelength to achieve optimal separation and peak resolution ijpsjournal.comresearchgate.net. This systematic approach, sometimes utilizing factorial designs, ensures the method is robust and suitable for analyzing the target compound in various research matrices researchgate.netbanglajol.info. For this compound research, RP-HPLC would likely be employed to separate the parent compound from impurities and metabolites based on differences in polarity nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique often used for the separation and identification of volatile and semi-volatile compounds pubmedia.idbath.ac.uk. In pharmaceutical research and development, GC-MS can be applied to identify impurities or degradation products that are amenable to gas chromatography news-medical.netresearchgate.net. While this compound itself, being a relatively large and polar molecule, might require derivatization to be suitable for GC, its more volatile metabolites or related compounds could potentially be analyzed using GC-MS azolifesciences.com. GC-MS is also valuable in metabolomics studies for identifying and quantifying metabolites in biological samples azolifesciences.comresearchgate.net.

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is essential for separating enantiomers, which are stereoisomers that are non-superimposable mirror images of each other ajol.infosygnaturediscovery.com. Enantiomers can exhibit different pharmacological activities and metabolic profiles, making their separation and analysis critical in drug research nih.gov. Chiral stationary phases are employed in techniques like HPLC and supercritical fluid chromatography (SFC) to achieve this separation based on differential interactions between the enantiomers and the chiral selector in the stationary phase nih.govchromatographyonline.commdpi.com. Given that this compound has chiral centers, chiral chromatography would be indispensable in research to separate and study individual enantiomers, if they exist, and their respective biological activities and metabolic fates sygnaturediscovery.com.

Mass Spectrometry for Structural Characterization and Quantitative Analysis (Research Context)

Mass Spectrometry (MS) provides crucial information about the mass-to-charge ratio of molecules, enabling their identification, structural characterization, and quantification scirp.orgmdpi.com. Coupled with chromatographic techniques, MS is a cornerstone of modern analytical chemistry in pharmaceutical research nih.gov.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MSn, involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions nationalmaglab.org. This fragmentation pattern provides detailed structural information about the precursor molecule, aiding in the identification of unknown compounds and the confirmation of known structures acs.orgstanford.edu. In this compound research, MS/MS would be invaluable for elucidating the structures of metabolites by analyzing their fragmentation pathways and comparing them to that of the parent compound mdpi.com. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), can be employed to generate characteristic fragment ions mdpi.comnationalmaglab.org.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) allows for the measurement of mass-to-charge ratios with very high accuracy, often to several decimal places bioanalysis-zone.comspectroscopyonline.com. This "exact mass" measurement is critical for determining the elemental composition of a compound or fragment ion, as different combinations of atoms result in unique exact masses bioanalysis-zone.comnih.gov. HRMS is particularly useful in identifying unknown metabolites or impurities by providing a precise molecular formula spectroscopyonline.comnih.gov. When combined with chromatographic separation and tandem mass spectrometry, HRMS provides a powerful tool for comprehensive structural elucidation and quantitative analysis in complex biological matrices relevant to this compound research scirp.orgthermofisher.comresearchgate.net.

Spectroscopic Techniques for Ligand-Protein Interaction Studies

Spectroscopic techniques, including NMR and SPR, are powerful tools for investigating the interactions between small molecule ligands, such as this compound, and target proteins like ACE. These methods provide insights into the binding event, including the specific residues involved and the kinetic parameters of the interaction.

Nuclear Magnetic Resonance (NMR) for Binding Epitope Mapping

NMR spectroscopy is a valuable technique for mapping the binding epitope of a ligand on a protein, or conversely, the protein residues involved in the interaction with the ligand creative-biostructure.comresearchgate.net. Ligand-based NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly useful for identifying which parts of a small molecule are in close contact with the protein binding site uea.ac.ukresearchgate.netd-nb.info.

The principle behind STD-NMR involves selectively saturating the protein's resonances and observing the transfer of this saturation to the bound ligand through spin diffusion d-nb.info. Signals from ligand protons that are in close proximity to the protein surface will experience a greater degree of saturation transfer, resulting in a reduction in their intensity in the STD spectrum compared to a reference spectrum uea.ac.ukd-nb.info. By analyzing the differential saturation of the ligand's protons, a binding epitope map can be generated, highlighting the functional groups or regions of the ligand that are directly involved in binding to the protein uea.ac.ukresearchgate.netd-nb.info. This provides detailed, atomic-level information about how the ligand interacts with its target creative-biostructure.comresearchgate.net.

NMR can also be used to assess binding specificity by monitoring variations in the binding epitope map at increasing ligand concentrations uea.ac.uk. For specific binders, the epitope remains consistent even with excess ligand, whereas non-specific binders may show a loss of epitope information as the ligand binds to multiple sites on the protein surface uea.ac.uk. While specific STD-NMR data for this compound binding to ACE were not found, this technique would be applicable to determine the specific atoms or groups within the this compound molecule that are crucial for its interaction with the ACE enzyme.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time technique widely used to study biomolecular interactions, including the binding kinetics of small molecules to immobilized proteins rouken.biomdpi.comnih.gov. SPR measures changes in refractive index that occur near a sensor surface when a molecule in solution binds to a ligand immobilized on that surface rouken.biomdpi.com.

In the context of this compound, SPR could be used to immobilize the ACE enzyme on a sensor chip and then pass solutions containing varying concentrations of this compound over the surface. The SPR signal, measured in response units (RU), changes as this compound binds to the immobilized ACE (association phase) and returns to baseline as it dissociates (dissociation phase) rouken.biobenthamopen.com. This real-time monitoring allows for the determination of key kinetic parameters: the association rate constant (ka or kon) and the dissociation rate constant (kd or koff) rouken.bionih.gov. From these kinetic constants, the equilibrium dissociation constant (KD), which represents the binding affinity, can be calculated (KD = kd / ka) rouken.bio.

SPR provides valuable insights into the speed and stability of the ligand-protein interaction rouken.bionih.gov. A high ka indicates fast binding, while a low kd indicates slow dissociation and thus a stable complex. Understanding these kinetic parameters is crucial for characterizing the pharmacological profile of a compound like this compound and its interaction with its therapeutic target. SPR is considered a gold standard for detecting drug-target interactions and characterizing real-time binding kinetics researchgate.net.

Bioanalytical Method Validation for Research Samples (Not Human Clinical Samples)

Bioanalytical method validation is a critical process to ensure that analytical methods used to quantify drugs and their metabolites in biological matrices are reliable, accurate, and suitable for their intended purpose in research studies ich.orgijpsonline.comresearchgate.net. This applies to nonclinical studies, such as pharmacokinetic or toxicokinetic studies in animal models, or in vitro research samples ich.orgresearchgate.netnih.gov. The validation process establishes documented evidence that the method performs consistently within acceptable limits.

Key parameters typically evaluated during bioanalytical method validation for research samples include:

Selectivity and Specificity: The ability of the method to unequivocally measure the analyte (this compound) in the presence of other components in the biological matrix (e.g., plasma, tissue homogenate) and potential interfering substances ijpsonline.comresearchgate.netwho.int.

Sensitivity: The lowest concentration of the analyte that can be reliably detected and quantified (Lower Limit of Quantification - LLOQ) ijpsonline.comresearchgate.net.

Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range ijpsonline.comresearchgate.net. This is typically assessed by preparing and analyzing calibration standards at various concentrations.

Accuracy: The closeness of the measured value to the true concentration of the analyte ijpsonline.comresearchgate.net. This is assessed by analyzing quality control (QC) samples at different concentrations.

Precision: The reproducibility of the measurements ijpsonline.comresearchgate.net. This includes within-run (repeatability) and between-run (intermediate precision) variability, assessed by analyzing replicate QC samples.

Recovery: The efficiency of the sample preparation method in extracting the analyte from the biological matrix ijpsonline.com.

Stability: The ability of the analyte to remain stable in the biological matrix under various storage conditions and during sample processing and analysis ijpsonline.comresearchgate.net.

Common analytical techniques employed for the quantification of small molecules like this compound in research samples include Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) ijpsonline.comresearchgate.netnih.gov. LC-MS/MS offers high sensitivity, selectivity, and throughput, making it suitable for complex biological matrices researchgate.netnih.gov. The validation process for an LC-MS/MS method for this compound in a research matrix would involve demonstrating acceptable performance for the parameters listed above according to established guidelines, such as those provided by the International Council for Harmonisation (ICH M10) ich.orgijpsonline.comwho.int. While specific validation data for this compound in research matrices were not found, the general principles of bioanalytical method validation using techniques like LC-MS/MS would be applied to ensure reliable quantification in non-clinical research settings.

Q & A

Q. How can researchers design studies to identify off-target effects of this compound beyond ACE inhibition?

- Answer : High-throughput screening (e.g., kinase panels, GPCR assays) identifies off-target interactions. Transcriptomic profiling (RNA-seq) of treated cell lines reveals pathway perturbations. In silico polypharmacology predictions (e.g., SwissTargetPrediction) guide experimental validation .

Tables for Key Data Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.